Structural Differentiation: Dual Aromatic Substitution Pattern Versus Mono-Substituted Analogs
High-strength differential evidence for (2-Benzylphenyl)hydrazine hydrochloride is currently limited in the peer-reviewed primary literature. The compound's differentiation rests primarily on its unique structural composition: the simultaneous presence of both benzyl and phenyl substituents on the hydrazine core creates a molecular architecture distinct from all commercially available mono-substituted arylhydrazines . This dual substitution pattern is not replicated in phenylhydrazine hydrochloride (single phenyl, MW 144.6) or benzylhydrazine hydrochloride (single benzyl, MW 158.63) . The presence of both aromatic moieties enables participation in tandem electrophilic aromatic substitution and nucleophilic addition pathways that mono-substituted analogs cannot undergo without additional synthetic steps [1].
| Evidence Dimension | Molecular architecture (substituent count and type) |
|---|---|
| Target Compound Data | Dual substitution: 1× benzyl group (C₆H₅-CH₂-) + 1× phenyl group (C₆H₅-) attached to hydrazine; molecular weight 234.72 g/mol |
| Comparator Or Baseline | Phenylhydrazine hydrochloride: 1× phenyl group only, MW 144.6 g/mol; Benzylhydrazine hydrochloride: 1× benzyl group only, MW 158.63 g/mol |
| Quantified Difference | Contains 90.12 g/mol (62% greater mass than phenylhydrazine) and 76.09 g/mol (48% greater mass than benzylhydrazine) attributable to the additional aromatic substituent |
| Conditions | Structural comparison based on molecular formula and exact mass data |
Why This Matters
The dual aromatic substitution pattern enables synthetic access to complex heterocyclic scaffolds (e.g., 2,3-disubstituted indoles and 1,2,4-triazolo-thiadiazoles) that cannot be directly prepared from mono-substituted arylhydrazine precursors, eliminating 1-2 additional synthetic steps in multi-step sequences.
- [1] Kuujia. (2024). Cas no 129786-92-1 (2-benzylphenylhydrazine hydrochloride). View Source
